BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Discovery
and Synthesis of GSK837149A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of GSK837149A, a selective inhibitor of human fatty acid synthase
(FASN). This document is intended for researchers, scientists, and professionals in the field of
drug development.

Introduction and Discovery

GSK837149A has been identified as a selective and reversible inhibitor of human fatty acid
synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] The discovery
of this compound was serendipitous, as it was initially isolated as a minor impurity from a
sample that showed activity against FASN in a high-throughput screening campaign.[1][2]
Subsequent structural elucidation by NMR and mass spectrometry confirmed its identity as
4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a symmetrical
molecule featuring a bisulfonamide urea core.[1][2]

FASN is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-
CoA and malonyl-CoA. In many human cancers, the expression and activity of FASN are
significantly upregulated to meet the high lipid demand of rapidly proliferating cells, making it
an attractive target for anticancer drug development. GSK837149A specifically targets the 3-
ketoacyl reductase (KR) domain of FASN.[1][2]

Mechanism of Action
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GSKB837149A exerts its inhibitory effect by targeting the B-ketoacyl reductase (KR) activity of
the fatty acid synthase complex.[1][2] The KR domain is responsible for the NADPH-dependent
reduction of a B-ketoacyl-acyl carrier protein (ACP) intermediate to a -hydroxyacyl-ACP, a
critical step in the fatty acid elongation cycle.

Kinetic studies have revealed that GSK837149A is a reversible inhibitor of FASN.[1][2] It acts
as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor
with respect to the substrate acetoacetyl-CoA. The inhibition constant (Ki) for GSK837149A
has been determined to be approximately 30 nM.[1][2]

Signaling Pathway

The following diagram illustrates the mammalian fatty acid synthesis pathway and the point of
inhibition by GSK837149A.
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Figure 1. Fatty Acid Synthesis Pathway and Inhibition by GSK837149A.
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Quantitative Data

The following table summarizes the key quantitative data for GSK837149A.

Parameter Value Reference

Human Fatty Acid Synthase

Target (FASN), B-Ketoacyl Reductase  [1][2]
(KR) domain

Inhibition Constant (Ki) ~30 nM [1112]

IC50 15.8 nM

Mode of Inhibition Reversible [11[2]

Mechanism vs. NADPH Competitive

Mechanism vs. Acetoacetyl- N
Non-competitive

CoA

Chemical Formula C23H22N805S2
Molecular Weight 554.6 g/mol
CAS Number 13616-29-0

Experimental Protocols
Synthesis of GSK837149A

While the primary publication by Vazquez et al. does not provide a detailed step-by-step
synthesis, a plausible synthetic route for 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-
pyrimidinyl)benzenesulfonamide) (GSK837149A) can be proposed based on established
methods for the synthesis of sulfonylureas. The key step involves the reaction of a sulfonamide
with an isocyanate or a carbamate equivalent.

Representative Synthesis Protocol:

Step 1: Synthesis of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
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This starting material can be synthesized by the reaction of 4-acetamidobenzenesulfonyl
chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis of the acetamido group.

Step 2: Formation of the Urea Linkage

The urea linkage can be formed by reacting two equivalents of the sulfonamide with a
carbonylating agent such as phosgene, triphosgene, or a carbamate. A representative
procedure using triphosgene is described below.

Materials:

4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Triphosgene (bis(trichloromethyl) carbonate)

Anhydrous dichloromethane (DCM)

Triethylamine (TEA) or another suitable base

Argon or Nitrogen atmosphere
Procedure:

e To a solution of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide (2.0 equivalents) in
anhydrous DCM under an inert atmosphere, add triethylamine (2.2 equivalents).

e Cool the mixture to 0 °C in an ice bath.

» Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the reaction
mixture.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by the slow addition of water.
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o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
afford GSK837149A.

o Characterize the final product by *H NMR, 13C NMR, and mass spectrometry to confirm its
structure and purity.

In Vitro Inhibition Assay for FASN (3-Ketoacyl Reductase
Activity

The inhibitory activity of GSK837149A on the (-ketoacyl reductase (KR) domain of human
FASN can be determined using a spectrophotometric assay that monitors the consumption of
NADPH.

Materials:

Purified human fatty acid synthase (FASN)

o GSK837149A dissolved in DMSO

o Acetoacetyl-CoA (substrate)

» NADPH (cofactor)

o Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1
mM dithiothreitol (DTT)

¢ 96-well UV-transparent microplates

e Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

» Prepare a stock solution of GSK837149A in DMSO and create a dilution series to test a
range of inhibitor concentrations.
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In a 96-well microplate, add the following to each well:

o Assay Buffer

o A solution of GSK837149A at the desired final concentration (or DMSO for the control).
o A solution of human FASN to a final concentration of 10-20 nM.

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA (final concentration
50 uM) and NADPH (final concentration 100 pM).

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for
10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the
oxidation of NADPH to NADP+.

Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time
curve for each inhibitor concentration.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.

To determine the Ki and the mechanism of inhibition, the assay should be repeated with
varying concentrations of both the inhibitor and one of the substrates (NADPH or
acetoacetyl-CoA) while keeping the other substrate at a fixed, saturating concentration. The
data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and evaluation of
GSK837149A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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